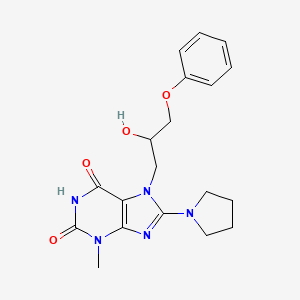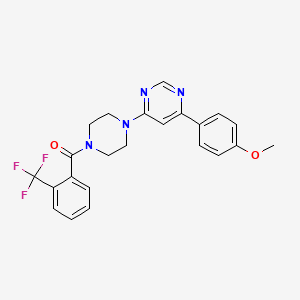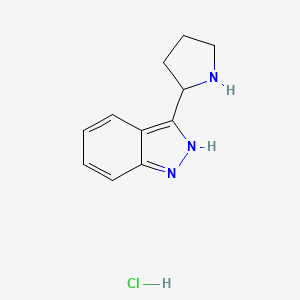
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine typically involves the reaction of ethyl hydrazinecarbodithioate with appropriate alkylating agents under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties.
Medicine
In medicine, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a valuable component in the formulation of new products .
Wirkmechanismus
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. In anticancer research, it may interfere with signaling pathways or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3-ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-2-4-7-5(3-6)9-8-4;;/h2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMNPZFZIUJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate](/img/structure/B2730214.png)



![5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2730225.png)


![3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2730231.png)
